molecular formula C21H23FN2O2 B11169678 N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11169678
M. Wt: 354.4 g/mol
InChI Key: NNKQBHFMETZZNY-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a fluorophenyl group, and a butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing reagent reacts with an aromatic compound.

    Attachment of the Butyl-Substituted Phenyl Group: This can be done via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

Medically, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butan-2-yl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-[2-(butan-2-yl)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-[2-(butan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C21H23FN2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23FN2O2/c1-3-14(2)18-6-4-5-7-19(18)23-21(26)15-12-20(25)24(13-15)17-10-8-16(22)9-11-17/h4-11,14-15H,3,12-13H2,1-2H3,(H,23,26)

InChI Key

NNKQBHFMETZZNY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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